molecular formula C12H24 B3250377 4-Dodecene CAS No. 2030-84-4

4-Dodecene

Cat. No.: B3250377
CAS No.: 2030-84-4
M. Wt: 168.32 g/mol
InChI Key: PHCKFVVLVZFFLU-VQHVLOKHSA-N
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Description

4-Dodecene is an organic compound with the molecular formula C₁₂H₂₄ . It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound exists in different isomeric forms, including the (E)- and (Z)- isomers, which differ in the spatial arrangement of the substituents around the double bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Dodecene can be synthesized through various methods, including the oligomerization of ethylene. In this process, ethylene molecules are combined in the presence of a catalyst to form longer-chain alkenes, including this compound . Another method involves the dehydration of alcohols, where a dodecanol is dehydrated to form this compound .

Industrial Production Methods

Industrially, this compound is produced through the oligomerization of ethylene using catalysts such as nickel or triethylaluminium. The Shell Higher Olefin Process (SHOP) is one such method that employs a nickel catalyst . This process is efficient and widely used for the production of alpha-olefins, including this compound.

Chemical Reactions Analysis

Types of Reactions

4-Dodecene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dodecanol or dodecanoic acid.

    Hydrogenation: The double bond can be hydrogenated to form dodecane.

    Halogenation: It reacts with halogens to form dihalododecanes.

    Polymerization: It can be polymerized to form polyolefins.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Dodecanol, dodecanoic acid.

    Hydrogenation: Dodecane.

    Halogenation: Dihalododecanes.

Scientific Research Applications

4-Dodecene has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Dodecene involves its reactivity due to the presence of the double bond. This double bond can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as oxidation or polymerization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 4-Dodecene

This compound is unique due to its specific position of the double bond, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various industrial and research applications .

Properties

IUPAC Name

(E)-dodec-4-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h7,9H,3-6,8,10-12H2,1-2H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCKFVVLVZFFLU-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880822
Record name (E)-4-dodecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7206-15-7
Record name (E)-4-dodecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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